
3,5-Dichloro-4-methylpyridine
Overview
Description
3,5-Dichloro-4-methylpyridine (CAS: 100868-46-0) is a halogenated pyridine derivative with the molecular formula C₆H₅Cl₂N and a molecular weight of 162.01 g/mol. Key physicochemical properties include:
- Density: 1.319 g/cm³
- Boiling Point: 203.6°C at 760 mmHg
- Flash Point: 95.8°C
- Vapor Pressure: 0.392 mmHg at 25°C
This compound is synthesized via lithiation of 3,5-dichloropyridine followed by methylation with iodomethane, yielding a 68% product . It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, with commercial availability from suppliers like KOEI CHEMICAL .
Preparation Methods
Lithiation-Methylation Method
The most widely documented synthesis of 3,5-dichloro-4-methylpyridine employs a lithiation-methylation sequence starting from 3,5-dichloropyridine. This method capitalizes on the directed metallation of pyridine derivatives to introduce methyl groups at specific positions.
Reagents and Conditions
The reaction proceeds in anhydrous tetrahydrofuran (THF) under inert conditions to prevent side reactions with moisture or oxygen. Key reagents include:
-
Diisopropylamine (DIPA) as a sterically hindered base.
-
n-Butyllithium (n-BuLi) for deprotonation.
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Iodomethane (CH₃I) as the methylating agent.
A representative procedure involves dissolving diisopropylamine (70 mL, 500 mmol) in dry THF (500 mL) and cooling the solution to -10°C. n-BuLi (2.5 M in hexane, 210 mL, 525 mmol) is added dropwise to generate lithium diisopropylamide (LDA). After 30 minutes, 3,5-dichloropyridine (66.6 g, 450 mmol) in THF (200 mL) is introduced, forming a lithiated intermediate at the 4-position. The mixture is further cooled to -70°C, and iodomethane (50 mL, 1.6 mol) in THF (100 mL) is added to quench the intermediate, yielding this compound after workup .
Mechanistic Insights
The regioselectivity of lithiation is governed by the electron-withdrawing effects of the chlorine substituents at the 3- and 5-positions, which activate the 4-position for deprotonation. LDA coordinates to the pyridine nitrogen, facilitating the removal of the 4-hydrogen and generating a stable aryl lithium species. Subsequent methylation with iodomethane proceeds via an SN2 mechanism, affording the desired product .
Yield and Purification
The crude product is isolated in 68% yield (49.9 g) after sequential crystallizations from aqueous ethanol and hexane. Purity is confirmed by melting point (125–127°C at 74 Torr) and spectroscopic data .
Alternative Synthetic Pathways
While lithiation-methylation dominates industrial production, alternative routes have been explored for niche applications.
Halogenation of 4-Methylpyridine
Direct chlorination of 4-methylpyridine presents theoretical appeal but suffers from poor regioselectivity. Attempts using chlorine gas or chlorinating agents (e.g., PCl₅) under Friedel-Crafts conditions often lead to overhalogenation or ring degradation. For example, chlorination at elevated temperatures (100–150°C) produces a mixture of this compound and trihalogenated byproducts, necessitating costly separations .
Transmetalation Strategies
Recent advances in pyridyne chemistry suggest potential for transmetalation approaches. In one protocol, 3-chloropyridine derivatives are treated with Grignard reagents (e.g., ArMgBr) to generate pyridyne intermediates, which undergo regioselective addition of methyl groups. However, this method requires苛刻 conditions (e.g., sealed tubes at 75°C) and offers no yield advantage over conventional lithiation .
Comparative Analysis of Methods
The table below evaluates key parameters for the lithiation-methylation and halogenation routes:
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Biaryl compounds from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Agricultural Chemicals
Herbicides and Pesticides:
DCMP serves as a crucial intermediate in the synthesis of numerous herbicides and pesticides. Its ability to enhance crop yields while protecting against pests makes it invaluable in agricultural applications. The compound's chlorinated structure contributes to its effectiveness in disrupting biological processes in target organisms, thereby improving pest management strategies .
Pharmaceutical Development
Drug Formulation:
In pharmaceutical research, DCMP is utilized in the formulation of various medications. Its role in creating compounds that target specific biological pathways has been explored extensively. Notably, studies have indicated its potential as an anti-inflammatory agent through the inhibition of phosphodiesterase enzymes, which are involved in signaling pathways related to conditions like asthma and chronic obstructive pulmonary disease .
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the development of selective phosphodiesterase-4 (PDE4) inhibitors derived from DCMP. These inhibitors demonstrated promising therapeutic effects suitable for patient-friendly formulations .
Material Science
Specialty Polymers and Coatings:
DCMP is employed in producing specialty polymers and coatings that exhibit enhanced durability and chemical resistance. This application is particularly beneficial in industrial settings where materials are exposed to harsh environments. The incorporation of DCMP into polymer matrices can improve mechanical properties and extend the lifespan of products .
Analytical Chemistry
Reagent for Detection:
In analytical chemistry, DCMP functions as a reagent facilitating the detection and quantification of various substances. Its use in quality control laboratories underscores its importance in ensuring the purity and safety of chemical products .
Organic Synthesis
Building Block for Complex Molecules:
DCMP is a valuable tool in organic synthesis, allowing researchers to explore new reactions and develop innovative compounds with potential applications across multiple fields. Its structural features enable the formation of diverse derivatives through various chemical reactions, contributing to advancements in synthetic methodologies .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-methylpyridine and its derivatives depends on their specific applications. For instance, as enzyme inhibitors, they may bind to the active site of the enzyme, blocking its activity. In antimicrobial applications, they may disrupt the cell membrane or interfere with essential metabolic pathways of microorganisms .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compounds and Properties
Structural and Functional Differences
- Substituent Effects: Halogen vs. Amino Groups: The amino derivative (31430-47-4) exhibits higher polarity and water solubility compared to the parent compound, making it suitable for biochemical applications . However, it requires storage at -80°C to prevent degradation .
Biological Activity
3,5-Dichloro-4-methylpyridine (DCMP) is an organic compound with the molecular formula CHClN. It is recognized for its potential biological activities, particularly in medicinal chemistry, where it serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This article explores the biological activity of DCMP, focusing on its antimicrobial, antiviral, and anti-inflammatory properties, along with relevant case studies and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Weight : 177.03 g/mol
- Physical State : Colorless to light yellow liquid
- Solubility : Soluble in polar solvents such as methanol.
DCMP interacts with biological targets through several mechanisms:
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in pathogenic processes.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacteria and fungi.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory actions that may contribute to its therapeutic applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of DCMP against a range of pathogens. For instance, it has shown activity against Gram-positive and Gram-negative bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for DCMP against these pathogens demonstrate its potential as a therapeutic agent. A study reported that DCMP derivatives exhibited enhanced antibacterial activity due to structural modifications that improved their interaction with bacterial cell membranes .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 25 |
Pseudomonas aeruginosa | 30 |
Antiviral Activity
The compound has also been evaluated for antiviral properties, particularly against viruses such as SARS-CoV-2. Research indicates that pyridine derivatives can inhibit viral replication by targeting specific viral proteins. The unique structure of DCMP allows it to interact effectively with these proteins, potentially leading to reduced viral load in infected cells .
Anti-inflammatory Effects
In addition to its antimicrobial and antiviral activities, DCMP has been investigated for anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies
-
Antimicrobial Efficacy Study
A recent investigation assessed the antimicrobial activity of various pyridine derivatives, including DCMP. The study found that modifications at the methyl position significantly enhanced antibacterial activity against multi-drug resistant strains of bacteria . -
Antiviral Research
Another study focused on the antiviral potential of pyridine compounds during the COVID-19 pandemic. It was found that DCMP derivatives could inhibit viral entry into host cells, showcasing their potential as lead compounds for developing new antiviral therapies . -
Inflammation Modulation
A study published in a pharmacological journal highlighted the anti-inflammatory effects of DCMP in vitro. The results indicated a decrease in inflammatory markers when cells were treated with DCMP, suggesting its utility in managing inflammatory diseases.
Properties
IUPAC Name |
3,5-dichloro-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHYECGRNFZJPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449543 | |
Record name | 3,5-Dichloro-4-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100868-46-0 | |
Record name | 3,5-Dichloro-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100868-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-4-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloro-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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